molecular formula C12H22N2O4 B182462 1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate CAS No. 183742-29-2

1-tert-Butyl 3-ethyl piperazine-1,3-dicarboxylate

Cat. No. B182462
M. Wt: 258.31 g/mol
InChI Key: IQKOVLZJPVVLOZ-UHFFFAOYSA-N
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Patent
US07622471B2

Procedure details

Concentrated hydrochloric acid (5 mL) was added to the above-obtained 1,4-di-tert-butoxycarbonylpiperazine-3-carboxylic acid ethyl ester (5.5 g) in ethanol (50 mL), followed by stirring at room temperature for 3 days. The solvent of the reaction mixture was removed under reduced pressure, to thereby give piperazine-2-carboxylic acid ethyl ester hydrochloride (3.4 g, 95.7%). Under cooling with ice, triethylamine (5 mL) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (4.0 g) were added to the thus-obtained piperazine-2-carboxylic acid ethyl ester hydrochloride (3.4 g) in tetrahydrofuran (30 mL), followed by stirring at room temperature for 16 hours. The reaction mixture was partitioned by use of methylene chloride. The organic layer was dried over magnesium sulfate anhydrate, followed by filtration. The solvent was removed under reduced pressure, and the residue was purified through silica gel column chromatography (methylene chloride-methanol), to thereby give the title compound as an oily product (3.14 g, 49%).
Quantity
5 mL
Type
reactant
Reaction Step One
Name
1,4-di-tert-butoxycarbonylpiperazine-3-carboxylic acid ethyl ester
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5]([CH:7]1[N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10][N:9]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:8]1)=[O:6])[CH3:3]>C(O)C>[CH2:2]([O:4][C:5]([CH:7]1[NH:12][CH2:11][CH2:10][N:9]([C:20]([O:22][C:23]([CH3:24])([CH3:26])[CH3:25])=[O:21])[CH2:8]1)=[O:6])[CH3:3]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
1,4-di-tert-butoxycarbonylpiperazine-3-carboxylic acid ethyl ester
Quantity
5.5 g
Type
reactant
Smiles
C(C)OC(=O)C1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent of the reaction mixture was removed under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
Under cooling with ice, triethylamine (5 mL) and 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (4.0 g)
ADDITION
Type
ADDITION
Details
were added to the thus-obtained piperazine-2-carboxylic acid ethyl ester hydrochloride (3.4 g) in tetrahydrofuran (30 mL)
STIRRING
Type
STIRRING
Details
by stirring at room temperature for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned by use of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate anhydrate
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified through silica gel column chromatography (methylene chloride-methanol)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)OC(=O)C1CN(CCN1)C(=O)OC(C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.14 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.